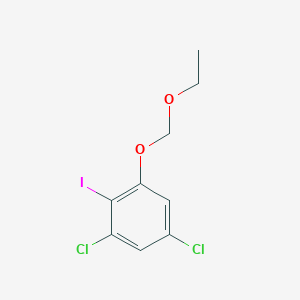
1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is an organic compound with the molecular formula C9H9Cl2IO2. It is a derivative of benzene, featuring chlorine, iodine, and ethoxymethoxy substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene typically involves the iodination of a precursor compound, such as 1,5-dichloro-3-(ethoxymethoxy)benzene. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethoxymethoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated compounds or modified ethers.
Aplicaciones Científicas De Investigación
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dichloro-3-(chloromethyl)-2-(ethoxymethoxy)benzene
- 1,5-Dichloro-3-(methoxymethoxy)-2-iodobenzene
- 1,5-Dichloro-3-(ethoxymethoxy)-2-bromobenzene
Uniqueness
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is unique due to the combination of chlorine, iodine, and ethoxymethoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Propiedades
Número CAS |
1028332-20-8 |
|---|---|
Fórmula molecular |
C9H9Cl2IO2 |
Peso molecular |
346.97 g/mol |
Nombre IUPAC |
1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene |
InChI |
InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3 |
Clave InChI |
PCBJCXWCKDHXQC-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC1=C(C(=CC(=C1)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
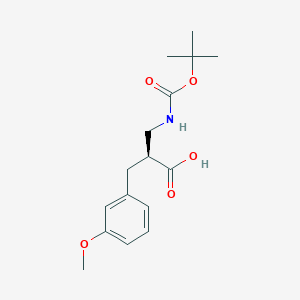
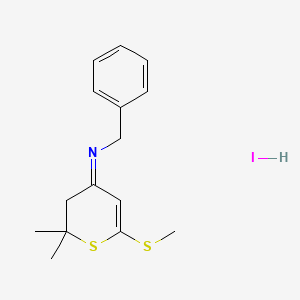
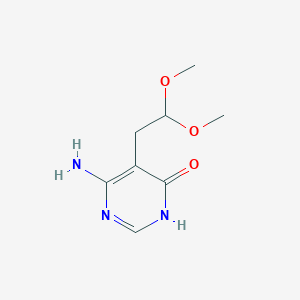
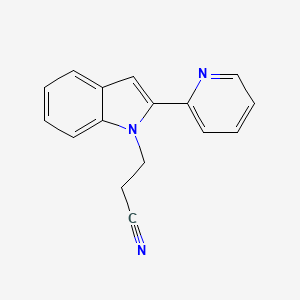
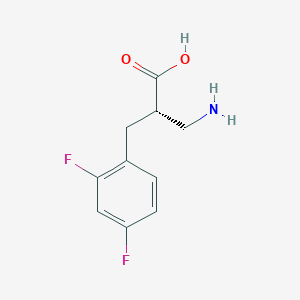
![ethyl 2,3-dimethyl-9-oxo-6H-imidazo[4,5-f]quinoline-8-carboxylate](/img/structure/B13991675.png)

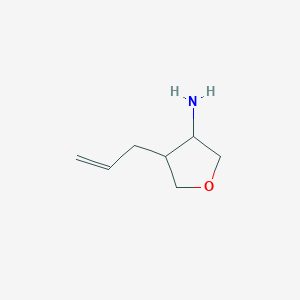
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
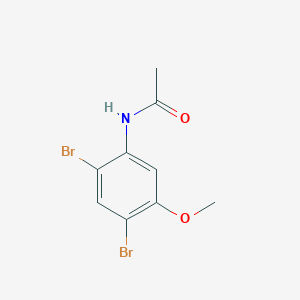
![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
